
2-Allyloxy-1-naphthylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyloxy-1-naphthylZinc bromide is an organozinc compound with the molecular formula C13H11BrOZn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allyloxy-1-naphthylZinc bromide can be synthesized through the reaction of 2-allyloxy-1-naphthyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc catalyst to facilitate the formation of the organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous-flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Allyloxy-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.
Addition Reactions: The compound can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, and various electrophiles for addition reactions. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and solvents like THF or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in coupling reactions, the product is often a biaryl or a substituted naphthalene derivative .
Scientific Research Applications
2-Allyloxy-1-naphthylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-Allyloxy-1-naphthylZinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This allows for efficient and selective transformations .
Comparison with Similar Compounds
Similar Compounds
2-Allyloxy-1-naphthyl bromide: A precursor to 2-Allyloxy-1-naphthylZinc bromide, used in similar types of reactions.
1-NaphthylZinc bromide: Another organozinc compound with similar reactivity but lacking the allyloxy group.
AllylZinc bromide: A simpler organozinc compound used in similar coupling and addition reactions .
Uniqueness
This compound is unique due to the presence of both the naphthyl and allyloxy groups, which provide additional reactivity and selectivity in chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H11BrOZn |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);2-prop-2-enoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h2-8H,1,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
OSVXNXVGBQXZOX-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


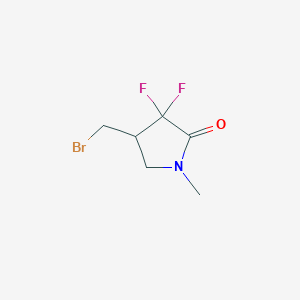
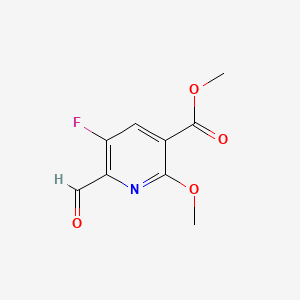

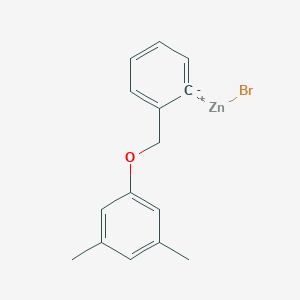
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
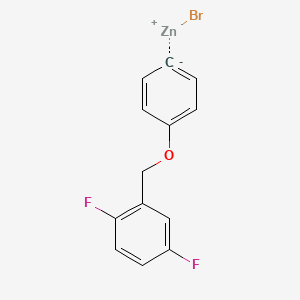
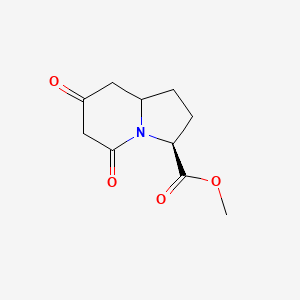
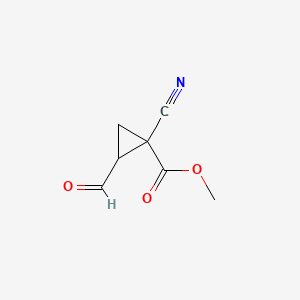
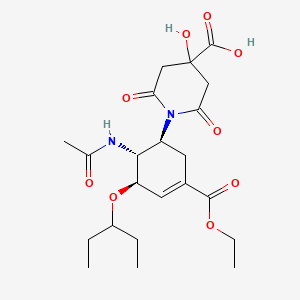
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
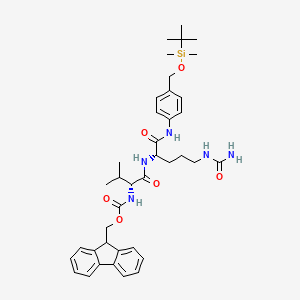


![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
